Product packaging for (3S,5S)-Dihydroxy Simvastatin(Cat. No.:)

(3S,5S)-Dihydroxy Simvastatin

Cat. No.: B13858618
M. Wt: 452.6 g/mol
InChI Key: MRCKOKWQDZYFLT-RWKWUWFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-Dihydroxy Simvastatin ( 159143-77-8) is a fully characterized, high-purity chemical compound supplied for use as a reference standard in pharmaceutical research and development . With a molecular formula of C25H40O7 and a molecular weight of 452.58 g/mol, this off-white solid is a specified impurity and metabolite of Simvastatin, an HMG-CoA reductase inhibitor widely used to lower lipid levels and reduce the risk of cardiovascular events . As a critical reference standard, it is primarily used for Analytical Method Development (AMD), Method Validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its use ensures the accuracy, traceability, and regulatory compliance of analytical data, helping researchers monitor and control the quality of Simvastatin Active Pharmaceutical Ingredient (API) and its finished dosage forms. This product is intended for research purposes as a laboratory reagent and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material appropriately, storing it in a refrigerator at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O7 B13858618 (3S,5S)-Dihydroxy Simvastatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H40O7

Molecular Weight

452.6 g/mol

IUPAC Name

[(1S,3R,4S,6S,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16-,17+,19-,20+,22-,23+/m1/s1

InChI Key

MRCKOKWQDZYFLT-RWKWUWFSSA-N

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)O)C

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C

Origin of Product

United States

Research into Synthetic and Derivatization Pathways for 3s,5s Dihydroxy Simvastatin

Stereoselective Formation of (3S,5S)-Dihydroxy Simvastatin (B1681759) during Simvastatin Synthesis

The synthesis of simvastatin is a multi-step process that can lead to the formation of various stereoisomers. The (3S,5S)-dihydroxy form is typically an undesired byproduct, and its presence can impact the purity and efficacy of the final drug product.

Mechanistic Studies of Byproduct Generation

The generation of (3S,5S)-Dihydroxy Simvastatin as a byproduct is intrinsically linked to the reduction of the ketone groups in the synthetic precursors. The stereochemical outcome of these reduction steps is highly dependent on the reagents and catalysts used. For instance, the reduction of a β-keto ester intermediate can proceed via different transition states, leading to a mixture of diastereomers if the stereoselectivity is not adequately controlled. The formation of the (3S,5S) isomer, while generally minor, underscores the challenge of achieving perfect stereocontrol in complex organic syntheses.

Impact of Reaction Conditions on Stereoisomer Distribution and Purity

The distribution of stereoisomers, including the formation of this compound, is significantly influenced by the reaction conditions employed during the synthesis of simvastatin. Key factors include the choice of reducing agents, temperature, solvent, and the presence of chiral catalysts or auxiliaries. For example, using less selective reducing agents can lead to a higher proportion of undesired stereoisomers. Temperature can also play a critical role; in some diastereoselective reductions, extremely low temperatures (e.g., -90°C) are necessary to achieve high diastereoselectivity. mdpi.com The careful optimization of these parameters is essential to maximize the yield of the desired (3R,5R) isomer and minimize the formation of impurities like the (3S,5S) form.

FactorImpact on Stereoisomer Distribution
Reducing Agent Less selective agents can increase the formation of undesired stereoisomers.
Temperature Lower temperatures often favor higher diastereoselectivity.
Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry.
Catalyst Chiral catalysts can direct the reaction towards the desired stereoisomer.

Identification of Precursors and Intermediates Leading to this compound

The direct precursor to the dihydroxy acid forms of simvastatin is a diketone intermediate. The stereochemistry of the final product is determined by the reduction of the two ketone functionalities. The formation of this compound arises from the non-selective or incorrectly selective reduction of these ketone groups. For instance, if the synthesis involves the reduction of a 3,5-diketo ester precursor, the stereochemical outcome at both the C3 and C5 positions will dictate the final stereoisomer. The use of specific enzymes or chiral chemical catalysts is often employed to control this reduction and favor the formation of the desired (3R,5R) isomer. jchemrev.comresearchgate.net

Dedicated Synthetic Approaches to this compound for Research Standards

The availability of pure this compound is essential for its use as a reference standard in analytical methods to detect and quantify its presence as an impurity in simvastatin drug products. This necessitates the development of synthetic routes that specifically target this stereoisomer.

Development of Enantioselective Synthetic Methodologies

Enantioselective synthesis, or asymmetric synthesis, is a powerful tool for preparing a specific stereoisomer of a chiral molecule. wikipedia.org To synthesize this compound, one could employ chiral catalysts or auxiliaries that favor the formation of the (3S,5S) configuration during the key reduction steps. This is the reverse of the strategy used in the industrial synthesis of simvastatin, where the (3R,5R) isomer is the target. For example, specific ketoreductases (KREDs) or alcohol dehydrogenases could be selected or engineered to selectively produce the (3S,5S) diol from a diketone precursor. capes.gov.br

Derivatization Strategies for Structural Modification of this compound

Once synthesized, this compound can be further modified through various derivatization strategies. The hydroxyl and carboxylic acid functional groups present in the molecule offer multiple sites for chemical modification. For instance, the hydroxyl groups can be esterified or etherified, and the carboxylic acid can be converted to esters or amides. These modifications can be used to create a library of related compounds for structure-activity relationship (SAR) studies or to develop analytical probes for biological assays.

Functional GroupPotential Derivatization ReactionResulting Derivative
Hydroxyl Groups EsterificationAcyl derivatives
EtherificationAlkyl or silyl (B83357) ethers
Carboxylic Acid EsterificationEsters (e.g., methyl, ethyl)
AmidationAmides

Advanced Analytical Characterization of 3s,5s Dihydroxy Simvastatin

Chromatographic Methodologies for Isomeric Separation and Purity Assessment

Chromatographic techniques are fundamental in separating (3S,5S)-dihydroxy simvastatin (B1681759) from its parent compound and other related substances, including its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of simvastatin and its metabolites. plos.orgresearchgate.netrjptonline.orgresearchgate.net For the specific challenge of separating stereoisomers of dihydroxy simvastatin, specialized chiral stationary phases are often employed within the HPLC system. While the literature extensively covers the separation of simvastatin and its primary active metabolite, simvastatin acid, the resolution of dihydroxylated stereoisomers like (3S,5S)-dihydroxy simvastatin requires dedicated method development.

Researchers have successfully developed and validated various HPLC methods for the simultaneous quantification of simvastatin and its metabolites in biological matrices. nih.govmedpharmres.comnih.gov These methods often utilize reversed-phase columns, such as a C18 column, and a gradient elution with a mobile phase typically consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sapub.orgnih.govresearchgate.net Detection is commonly achieved using mass spectrometry (LC-MS) or UV detection. plos.orgnih.gov The separation of simvastatin from its hydroxy acid form is critical to avoid interference, and this has been achieved with short run times. researchgate.net

For instance, a study might employ a C18 column with a gradient of acetonitrile and ammonium (B1175870) formate (B1220265) buffer to separate various statins and their metabolites. nih.gov The specific retention time for this compound would be determined under these optimized conditions, allowing for its distinction from other isomers. The precision and accuracy of such methods are rigorously validated according to regulatory guidelines. plos.org

Table 1: Representative HPLC Parameters for Statin Analysis

ParameterValue/Description
Column Reversed-phase C18, e.g., ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) nih.gov or Hi-Q Sil C-18 (4.6 × 250 mm, 5 μm) sapub.org
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.04% formic acid nih.gov or phosphate (B84403) buffer sapub.org)
Flow Rate Typically 0.4 - 1.2 mL/min nih.govsapub.org
Detection Mass Spectrometry (MS) plos.orgnih.gov or UV at a specific wavelength (e.g., 237 nm sapub.org)
Linear Range Established for each analyte, for example, 0.25–100 ng/ml nih.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, offer simpler, cost-effective alternatives for the separation and quantification of simvastatin and its related compounds. rjptonline.orgakjournals.comresearchgate.netijpsonline.comresearchgate.net These techniques are particularly useful for routine quality control and stability studies. scispace.com

In a typical HPTLC method for simvastatin and another compound, a silica (B1680970) gel 60F254 plate is used as the stationary phase. researchgate.netresearchgate.net The mobile phase, a mixture of solvents like ethyl acetate (B1210297) and chloroform, is optimized to achieve good separation. researchgate.net Detection is carried out densitometrically at a specific wavelength. researchgate.net For instance, a study on the simultaneous estimation of simvastatin and ezetimibe (B1671841) used a mobile phase of ethyl acetate:chloroform (80:20) and detection at 220 nm, yielding distinct Rf values for each compound. researchgate.net

For the analysis of this compound, the polarity of the mobile phase would be adjusted to account for the increased polarity of the dihydroxy metabolite compared to the parent simvastatin. This would ensure a clear separation on the TLC plate. The presence of the dihydroxy simvastatin could be confirmed by comparing its Rf value to that of a reference standard. scispace.com

Table 2: HPTLC Method Parameters for Simvastatin Analysis

ParameterDescription
Stationary Phase Precoated silica gel 60F254 aluminum plates researchgate.netijpsonline.comresearchgate.net
Mobile Phase A mixture of solvents, e.g., chloroform:methanol:toluene (6:2:2, v/v/v) ijpsonline.com or ethyl acetate:chloroform (80:20) researchgate.net
Detection Densitometric scanning in absorbance/reflectance mode at a specific wavelength (e.g., 220 nm researchgate.net)
Rf Values Specific for each compound under the given conditions, allowing for identification and quantification.

Electrophoretic Techniques for Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of statins, offering high efficiency and resolution. researchgate.netresearchgate.netresearchgate.net Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied to the simultaneous separation of multiple statins after converting the lactone forms of simvastatin and lovastatin (B1675250) to their β-hydroxy acid forms through alkaline hydrolysis. researchgate.net

The separation in CE is based on the differential migration of charged analytes in an electric field. For statins, which are often charged at specific pH values, this technique is highly effective. researchgate.net Optimization of parameters such as buffer pH, buffer concentration, applied voltage, and temperature is crucial for achieving good separation. researchgate.netresearchgate.net For instance, a study reported the simultaneous determination of four statins in approximately 3 minutes using a 25 mM sodium tetraborate (B1243019) buffer with 25 mM sodium dodecyl sulphate at pH 9.5. researchgate.net

While specific applications for the direct separation of this compound are less commonly reported, the principles of CE suggest its potential for resolving this and other hydroxylated metabolites from the parent drug and each other, particularly when coupled with sensitive detection methods like mass spectrometry. The inherent differences in charge and size between the various metabolites would facilitate their separation under an applied electric field.

Spectroscopic and Spectrometric Elucidation of this compound Structure

Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound, especially for assigning its specific stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry. nih.govmdpi.comkpfu.rucas.cz For this compound, 1D and 2D NMR experiments are crucial for confirming the positions of the hydroxyl groups and their relative stereochemistry.

Studies on simvastatin and its metabolites have utilized techniques like 1H NMR, 13C NMR, COSY, and NOESY to assign signals and determine the conformation of the molecule in solution. kpfu.rucas.cz The chemical shifts of protons and carbons are highly sensitive to their local chemical environment, allowing for the differentiation of isomers. For instance, the chemical shifts of protons adjacent to the hydroxyl groups in the dihydroxyheptanoic acid side chain would be characteristic of the (3S,5S) configuration. By comparing the NMR spectra of the isolated metabolite with those of synthesized standards or through detailed analysis of coupling constants and nuclear Overhauser effects (NOEs), the specific stereochemistry can be unequivocally assigned. nih.govmdpi.com

Table 3: Key NMR Techniques for Structural Elucidation

TechniqueInformation Provided
1H NMR Provides information on the number and environment of protons. Chemical shifts and coupling constants help identify functional groups and their connectivity. kpfu.ru
13C NMR Shows the number and types of carbon atoms in the molecule. kpfu.ru
COSY (Correlation Spectroscopy) Reveals proton-proton coupling networks, helping to trace out the carbon skeleton. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space, which is critical for determining stereochemistry and conformation. kpfu.ru

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is essential for determining the molecular weight of this compound and for obtaining structural information through its fragmentation pattern. medpharmres.comsapub.orgnih.govmdpi.comresearchgate.net

In the analysis of simvastatin and its metabolites, electrospray ionization (ESI) is a commonly used technique. medpharmres.comnih.gov The mass spectrum of this compound would show a protonated molecular ion [M+H]+ or other adducts that confirm its molecular weight, which is 32 atomic mass units higher than that of simvastatin due to the two additional oxygen atoms. sapub.org

Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For simvastatin, major fragmentation pathways include the loss of the ester side chain and subsequent dehydration. sapub.orgresearchgate.net In the case of dihydroxylated simvastatin, the fragmentation pattern would be expected to show losses corresponding to the dihydroxyheptanoic acid side chain, providing evidence for the location of the hydroxyl groups. The specific fragmentation ions observed can help to distinguish it from other isomers. nih.govmdpi.com

Table 4: Representative Mass Spectrometry Data for Simvastatin and its Metabolites

CompoundPrecursor Ion (m/z)Major Product Ions (m/z)Fragmentation Pathway
Simvastatin (SV)419.3 [M+H]+ mdpi.com, 436.0 [M+NH4]+ medpharmres.com303.2, 285.2, 199.1 nih.govsapub.orgLoss of ester side chain, followed by dehydration. sapub.orgresearchgate.net
Simvastatin Acid (SVA)435.1 [M-H]- medpharmres.com319.15, 303.2 medpharmres.comnih.govFragmentation of the dihydroxyheptanoic acid side chain.
Dihydroxylated Simvastatin451 [M+H]+ sapub.org-Expected to show characteristic losses from the dihydroxylated side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of a compound provides a unique "fingerprint," allowing for its identification by comparing it to reference spectra. farmaciajournal.com In the context of this compound, which is the hydrolyzed active form of simvastatin, FT-IR analysis is crucial for confirming the presence of key functional groups that differentiate it from the parent drug, simvastatin. farmaciajournal.comresearchgate.net

The FT-IR spectrum of simvastatin exhibits characteristic absorption peaks, including those for the O-H stretching vibration (around 3552 cm⁻¹), C-H stretching vibrations (around 2960 cm⁻¹), and strong absorptions for the C=O groups of the ester and lactone rings (around 1730 cm⁻¹). nih.gov The hydrolysis of the lactone ring in simvastatin to form this compound results in the disappearance of the lactone carbonyl (C=O) peak and the appearance of a broad absorption band corresponding to the carboxylic acid O-H stretching vibration. farmaciajournal.com This change in the spectral profile is a definitive indicator of the conversion of simvastatin to its dihydroxy acid form.

Key characteristic vibrational bands for this compound would be anticipated in the following regions:

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
O-H stretch (Alcohol)3500-3200 (broad)
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic Acid)1725-1700
C-O stretch (Alcohol, Carboxylic Acid)1320-1000

This table presents expected ranges for the functional groups in this compound based on general FT-IR correlation tables and analysis of the parent compound, simvastatin.

Studies have utilized FT-IR spectroscopy to investigate the interactions of simvastatin and its metabolites with other molecules, further highlighting the technique's utility in characterizing these compounds. nih.govresearchgate.net For instance, the complexation of simvastatin has been shown to cause the disappearance of the characteristic carbonyl group peaks in the 1600-1800 cm⁻¹ range, indicating the involvement of this group in the interaction. researchgate.net

Stereochemical and Biochemical Context of 3s,5s Dihydroxy Simvastatin

Comparative Analysis of Stereoisomers: (3S,5S)-Dihydroxy Simvastatin (B1681759) versus (3R,5R)-Dihydroxy Simvastatin

Stereoisomers possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This difference is fundamental to their biological activity, as molecular recognition by enzymes and receptors is highly dependent on a precise geometric fit.

(3S,5S)-Dihydroxy Simvastatin and (3R,5R)-Dihydroxy Simvastatin are enantiomers of the dihydroxy heptanoic acid moiety, which is the pharmacophore responsible for the therapeutic effect of statins. nih.govresearchgate.net The core structural difference lies in the configuration of the chiral centers at the C-3 and C-5 positions of this side chain.

In the (3R,5R) isomer, the hydroxyl (-OH) groups at these positions are oriented in a specific spatial configuration that is recognized by the active site of the target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov This configuration is considered the active form.

In the (3S,5S) isomer, the hydroxyl groups are oriented in the opposite direction. This inversion of stereochemistry results in a molecule with a distinct three-dimensional shape.

The binding of statins to the catalytic domain of HMG-CoA reductase is highly stereoselective. nih.gov The enzyme's active site is a precisely shaped pocket that accommodates the (3R,5R) enantiomer, which mimics the structure of the natural substrate, HMG-CoA. nih.govresearchgate.net

The efficacy of this binding is dependent on specific molecular interactions, such as hydrogen bonds and van der Waals forces, between the drug and the amino acid residues of the enzyme. The C-3 and C-5 hydroxyl groups of the (3R,5R) isomer are positioned perfectly to form these critical interactions. nih.gov This precise fit allows for solvation and desolvation changes that facilitate stable enzyme-ligand binding. nih.gov

Conversely, the this compound isomer, due to its mirrored orientation of the hydroxyl groups, cannot achieve this necessary alignment within the active site. The hydroxyl groups are in the wrong positions to form the stabilizing bonds, leading to a significantly weaker interaction or a complete inability to bind. This lack of effective binding renders the (3S,5S) stereoisomer pharmacologically inactive as an HMG-CoA reductase inhibitor.

Enzymatic Biotransformation Studies involving this compound

Simvastatin is administered as an inactive lactone prodrug, which must be hydrolyzed in vivo to its active open-acid form. researchgate.net This biotransformation is a critical step that is mediated by various enzymes.

The conversion of the simvastatin lactone to its hydroxy acid form is primarily mediated by esterase enzymes. researchgate.netnih.gov Studies have identified several enzymes with the capacity to perform this hydrolysis. In human blood, both carboxylesterases and paraoxonases are major contributors, whereas in rat blood, carboxylesterase is the primary enzyme responsible. researchgate.netnih.gov

Further investigations using human recombinant enzymes have identified simvastatin as a substrate for paraoxonase 1 (PON1), carboxylesterase 1b (CES1b), paraoxonase 3 (PON3), and carboxylesterase 1c (CES1c). researchgate.netnih.gov The intrinsic clearance (Clint), a measure of the enzyme's metabolic efficiency, varies among these enzymes.

EnzymeIntrinsic Clearance (Clint) (μL/min/mg protein)
PON18.75
CES1b5.77
PON33.93
CES1c2.45

The biotransformation of simvastatin is not limited to human enzymes and has been observed in various non-human biological systems.

Probiotic Bacteria: In vitro studies have shown that probiotic bacteria can both bioaccumulate and biotransform simvastatin. nih.govresearchgate.net The primary metabolic reaction is the hydrolysis of the lactone ring, resulting in the formation of the hydroxy acid form of simvastatin. nih.gov This suggests that bacterial esterases within the gut microbiome may contribute to the activation of the prodrug. nih.govzenodo.org A decrease in the total concentration of the drug during incubation with probiotic bacteria indicates that it is being metabolized by bacterial enzymes. nih.gov

Rat Liver Microsomes: Simvastatin is effectively metabolized by rat liver microsomes. nih.govnih.gov This metabolism shows a notable sex difference, with liver microsomes from male rats metabolizing the compound more effectively than those from females. nih.govnih.gov The biotransformation in this system leads to several products, including the hydroxy open acid form (the dihydroxy simvastatin) as well as other hydroxylated derivatives. nih.gov

Biological SystemPrimary Biotransformation FindingKey Metabolite Formed
Probiotic BacteriaBioaccumulation and hydrolysis of the lactone ring by bacterial enzymes. nih.govresearchgate.netHydroxy acid form of simvastatin. nih.gov
Rat Liver MicrosomesMetabolism is more effective in males; produces multiple derivatives. nih.govnih.govHydroxy open acid form and other hydroxylated derivatives. nih.gov

The focus of metabolic studies on simvastatin is predominantly on the conversion of the inactive lactone to the pharmacologically active (3R,5R)-dihydroxy acid and its subsequent metabolism. The active (3R,5R) form and the parent compound are primarily metabolized further through oxidation by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. nih.govnih.gov

Research into the specific metabolism of the this compound isomer is limited. The enzymatic hydrolysis of the simvastatin lactone by esterases is the process that generates the dihydroxy acid stereoisomers. researchgate.net However, since the (3S,5S) form is not an inhibitor of HMG-CoA reductase, its metabolic fate has not been a primary area of investigation compared to its active counterpart. The key stereoselective step is the binding to HMG-CoA reductase, which effectively selects for the (3R,5R) isomer, making its subsequent metabolism more clinically relevant. nih.gov

Insights into Relative Biochemical Activity and Mechanistic Divergence

This compound, the biologically active hydroxy acid metabolite of the prodrug simvastatin, is renowned for its potent competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. mdpi.com This enzyme catalyzes a critical rate-limiting step in the mevalonate (B85504) pathway, which is fundamental for cholesterol biosynthesis. nih.gov However, the biochemical footprint of this compound extends beyond this primary mechanism, encompassing a range of molecular interactions that are independent of its direct inhibitory effect on HMG-CoA reductase. These are often referred to as "pleiotropic effects" and arise from both the downstream consequences of mevalonate pathway inhibition and direct interactions with other molecular targets. nih.govnih.gov

The pleiotropic effects of this compound are largely rooted in the depletion of key isoprenoid intermediates that are synthesized downstream of mevalonate. nih.govahajournals.org By inhibiting HMG-CoA reductase, the compound effectively curtails the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net These molecules are essential lipid attachments for the post-translational modification of a wide array of proteins, a process known as prenylation. nih.govualberta.ca

The disruption of protein prenylation, particularly of small GTP-binding proteins from the Ras and Rho families, is a central mechanism for the compound's broader biochemical activities. nih.govnih.gov These proteins act as molecular switches in numerous cell signaling cascades, and their proper membrane localization and function are critically dependent on isoprenylation. nih.gov By preventing the attachment of FPP and GGPP, this compound leads to the accumulation of inactive forms of these signaling proteins in the cytoplasm, thereby modulating pathways that control cell proliferation, inflammation, and cytoskeletal organization. nih.govnih.govresearchgate.net

A notable molecular interaction that is entirely independent of HMG-CoA reductase inhibition is the direct, allosteric inhibition of the leukocyte function-associated antigen-1 (LFA-1) integrin. nih.gov Simvastatin is among the most potent statins in this regard. nih.gov This interaction does not depend on the inhibition of the mevalonate pathway and instead involves direct binding to LFA-1, which interferes with leukocyte adhesion and subsequent inflammatory responses. nih.govresearchgate.net

Table 1: Key Molecular Interactions of this compound Beyond HMG-CoA Reductase Inhibition

Molecular Target / ProcessMechanism of InteractionResulting Biochemical EffectReference
Protein Prenylation Inhibition of FPP and GGPP synthesis (downstream of HMG-CoA reductase)Impaired localization and function of small GTPases (e.g., Rho, Ras, Rac) nih.gov, nih.gov, nih.gov
Leukocyte Function-Associated Antigen-1 (LFA-1) Direct allosteric inhibitionInterference with leukocyte adhesion and inflammatory cell signaling nih.gov

The functional consequences of inhibiting protein prenylation lead to interactions with several downstream enzyme and receptor systems. The modulation of the Rho signaling pathway is particularly well-documented. Rho proteins, once activated, trigger their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ahajournals.org By preventing Rho prenylation and activation, this compound effectively suppresses the Rho/ROCK signaling cascade. ahajournals.orgresearchgate.net This inhibition is linked to numerous effects, including the upregulation of endothelial nitric oxide synthase (eNOS), which improves endothelial function. oup.com

Furthermore, the inhibition of Rho signaling by this compound has been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov Activation of these nuclear receptors influences the transcription of genes involved in lipid metabolism and inflammation. The interaction appears to be indirect, resulting from the suppression of the RhoA signal transduction pathway. nih.govnih.gov

Studies have also indicated that simvastatin can modulate the p53 tumor suppressor pathway. By reducing the levels of the transcriptional co-activator TAZ via the mevalonate pathway, simvastatin enhances the transcriptional activity of p53, a key regulator of the cell cycle and apoptosis. mdpi.com

Table 2: Characterization of Downstream Enzyme and Receptor Interactions

Interacting Enzyme / ReceptorType of InteractionMolecular-Level DetailReference
RhoA / ROCK Pathway Indirect InhibitionPrevention of RhoA geranylgeranylation leads to its inactivation, suppressing downstream ROCK activity. ahajournals.org, researchgate.net
Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ) Indirect ActivationInhibition of the RhoA signaling pathway leads to the activation of PPARα and PPARγ. nih.gov, nih.gov
p53 Pathway Indirect ModulationInhibition of the mevalonate pathway reduces levels of the co-activator TAZ, enhancing p53 transcriptional activity. mdpi.com
Endothelial Nitric Oxide Synthase (eNOS) Upregulation / ActivationMediated through inhibition of the Rho/ROCK pathway and activation of the protein kinase B (Akt) signaling pathway. oup.com

Future Directions in 3s,5s Dihydroxy Simvastatin Research

Development of Green Chemistry Approaches for Stereoselective Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance manufacturing efficiency. researchgate.net Traditional chemical syntheses of simvastatin (B1681759) and its derivatives often involve multiple steps, hazardous reagents, and significant waste generation. epa.gov Future research will likely focus on developing environmentally benign methods for the stereoselective synthesis of (3S,5S)-Dihydroxy Simvastatin.

A promising approach involves biocatalysis, utilizing enzymes to perform highly specific chemical transformations. For instance, engineered enzymes, such as variants of LovD acyltransferase, have been successfully used to create simvastatin from monacolin J in an aqueous environment, eliminating the need for toxic reagents and protection/deprotection steps. epa.govgordon.eduacs.org This enzymatic strategy achieves high yields (over 97%) and operates under ambient conditions. epa.govacs.org

Future research could adapt these biocatalytic methods to directly synthesize or resolve specific stereoisomers like this compound. The inherent stereoselectivity of enzymes could be harnessed to produce the desired isomer with high purity, reducing the need for complex and wasteful chiral separation processes.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Simvastatin

FeatureTraditional Chemical SynthesisBiocatalytic (Green) Synthesis
Reagents Hazardous materials (e.g., methyl iodide, n-butyl lithium) epa.govLow-cost acyl donor, water-based medium epa.govacs.org
Process Multi-step with protection/deprotection epa.govSingle enzymatic acylation step gordon.edu
Conditions Often requires non-ambient temperature and pressureAmbient temperature and atmospheric pressure gordon.edu
Waste Significant generation of toxic wasteRecyclable byproducts, biodegradable waste streams acs.org
Yield <70% epa.gov>97% acs.org

Advancements in High-Resolution Analytical Techniques for Isomeric Impurity Profiling

The precise identification and quantification of isomeric impurities are paramount for ensuring the quality and consistency of active pharmaceutical ingredients. For complex molecules like simvastatin and its metabolites, stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, advanced analytical techniques are essential for their detailed characterization.

High-resolution analytical methods are at the forefront of this effort. Techniques such as ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) have been effectively used to profile the impurities in simvastatin. researchgate.net The coupling of liquid chromatography with high-resolution mass spectrometry, like a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer, allows for the rapid detection and identification of known and new impurities in a single run. nih.govresearchgate.net

Future advancements will likely focus on enhancing the resolution and sensitivity of these methods to better separate and quantify closely related stereoisomers of dihydroxy simvastatin. The development of novel chiral stationary phases for HPLC and UPLC, combined with sophisticated mass spectrometry techniques, will enable more comprehensive isomeric impurity profiling. nih.govresearchgate.net This will be crucial for quality control in both bulk drug substance and finished pharmaceutical products. researchgate.net

Computational Chemistry and Molecular Modeling for Stereoisomer Behavior Prediction

Computational chemistry and molecular modeling are powerful tools for predicting the physicochemical properties and biological behavior of molecules, thereby reducing the need for extensive experimental work. These in silico methods are becoming increasingly valuable in pharmaceutical development for understanding drug-polymer interactions, miscibility, and stability. mdpi.com

For this compound, molecular dynamics (MD) simulations can be employed to predict its behavior in various environments. For example, MD has been used to calculate Hansen solubility and Flory-Huggins interaction parameters to predict the miscibility of simvastatin with polymeric carriers in amorphous solid dispersions. mdpi.com Similar approaches could be applied to specific stereoisomers to understand their unique interaction profiles.

Future research could leverage these computational models to:

Predict the binding affinity of different stereoisomers to the active site of HMG-CoA reductase.

Simulate the interaction of isomers with metabolizing enzymes like CYP3A4, potentially explaining differences in their pharmacokinetic profiles. nih.gov

Model their behavior in formulation matrices to aid in the rational design of drug delivery systems.

These predictive models, when validated with experimental data, can significantly accelerate the development process and provide deeper insights into the structure-activity relationships of individual stereoisomers.

Exploration of Novel Biochemical Roles or Interactions for Specific Stereoisomers in Non-Clinical Models

While the primary mechanism of statins is the inhibition of HMG-CoA reductase, they are known to exhibit numerous other "pleiotropic" effects. nih.gov These effects, which are independent of cholesterol-lowering, include anti-inflammatory, immunomodulatory, and bone-protective actions. nih.gov For example, simvastatin has been shown to influence T-cell activation and induce the production of bone-protective proteins. nih.gov

Non-clinical models, including cell culture and animal studies, will be instrumental in this exploration. Researchers could investigate whether the (3S,5S) isomer, compared to other stereoisomers, shows enhanced or diminished activity in:

Modulating inflammatory pathways in macrophages or endothelial cells. nih.gov

Promoting differentiation of bone-forming cells (osteoblasts). nih.gov

Affecting the proliferation and activation of immune cells. nih.gov

Uncovering unique biochemical roles for specific stereoisomers could open up new therapeutic avenues beyond cholesterol management.

Standardized Reference Material Development for Academic Research

The availability of high-purity, well-characterized reference materials is a cornerstone of reliable and reproducible scientific research. For academic and industrial laboratories studying specific drug metabolites and their isomers, standardized reference materials are essential for validating analytical methods and ensuring the accuracy of experimental results. nist.gov

Currently, while commercial suppliers may offer materials like this compound, the development of Certified Reference Materials (CRMs) by national metrology institutes such as the National Institute of Standards and Technology (NIST) would represent a significant advancement. nist.govlgcstandards.comchemicea.com CRMs provide a certified value for purity and identity, established through rigorous testing and characterization, which is crucial for:

Method Validation: Ensuring the accuracy, precision, and linearity of analytical methods designed to quantify the isomer. nih.gov

Quality Control: Serving as a benchmark for in-house quality control standards.

Inter-laboratory Studies: Facilitating consistency and comparability of data across different research groups.

Future efforts should focus on the synthesis, purification, and comprehensive characterization of this compound to establish it as a widely available, standardized reference material for academic and research purposes.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of (3S,5S)-Dihydroxy Simvastatin in experimental samples?

  • Methodological Answer : Utilize orthogonal analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For purity assessment, compare retention times and spectral data against certified reference standards (e.g., USP Simvastatin RS) . Impurity profiling should reference pharmacopeial guidelines, such as those identifying lactone forms or diastereomers (e.g., Pravastatin Lactone or Simvastatin Acetate Ester ). Quantify impurities using validated methods with detection limits ≤0.1% .

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

  • Methodological Answer : Store lyophilized samples at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation . For solutions, use inert solvents (e.g., acetonitrile:water mixtures) and avoid repeated freeze-thaw cycles. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and chemical splash goggles. Work in fume hoods to minimize inhalation risks, particularly due to its H410 aquatic toxicity classification .

Q. Which chromatographic methods are validated for quantifying this compound and distinguishing it from related isomers?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and mobile phase gradient (acetonitrile:phosphate buffer, pH 3.0) effectively separates (3S,5S)-isomers from (3R,5R)-counterparts. Monitor at 238 nm for optimal UV absorption. For confirmation, tandem MS (LC-MS/MS) in positive ion mode can differentiate isomers via fragmentation patterns .

Advanced Research Questions

Q. How do researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer : Conduct interspecies scaling using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 3A4 activity). Validate with parallel incubations in human hepatocytes and plasma protein binding assays. Address data contradictions by normalizing to free fraction concentrations and applying statistical adjustments (e.g., mixed-effects models) .

Q. What experimental strategies characterize minor impurities like lactone forms or diastereomers in this compound batches?

  • Methodological Answer : Employ preparative chromatography to isolate impurities, followed by 2D-NMR (e.g., COSY, HSQC) for structural elucidation. Quantify trace lactones (<0.05%) using ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD). Cross-reference with impurity standards such as Anhydrosimvastatin (CAS 210980-68-0) or Tenivastatin Sodium Salt .

Q. How can advanced mass spectrometry differentiate phase I and phase II metabolites of this compound in hepatic studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify hydroxylated (phase I) and glucuronidated (phase II) metabolites. For phase II conjugates, apply enzymatic hydrolysis (β-glucuronidase) followed by LC-MS/MS to confirm adducts. Isotopic labeling (e.g., deuterated Fluvastatin ) aids in tracking metabolic pathways.

Q. What statistical approaches are optimal for analyzing large-scale adverse event datasets involving this compound?

  • Methodological Answer : Apply the Eclat algorithm for frequent itemset mining in adverse event reports (e.g., FAERS data ). Preprocess data by filtering attributes (drugname, age, sex, duration) and excluding non-informative variables (e.g., start/end dates). Use association rule mining to identify co-occurring adverse events (e.g., myopathy + elevated CK levels) and adjust for confounding via multivariate logistic regression.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.